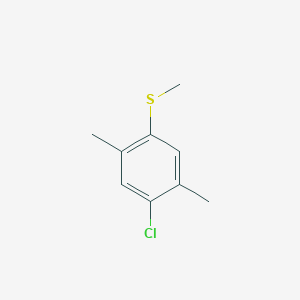

(4-Chloro-2,5-dimethylphenyl)(methyl)sulfane

Description

(4-Chloro-2,5-dimethylphenyl)(methyl)sulfane is a sulfur-containing aromatic compound with the molecular formula C₉H₁₁ClS and an estimated molar mass of 186.7 g/mol. The structure consists of a methylsulfane (-S-CH₃) group attached to a 2,5-dimethylphenyl ring substituted with a chlorine atom at the para position (4-chloro). This compound belongs to the class of halogenated thioethers, where the sulfur atom bridges an aromatic ring and an alkyl group. Its reactivity and applications are influenced by the electron-withdrawing chlorine substituent and the steric effects of the methyl groups .

Properties

Molecular Formula |

C9H11ClS |

|---|---|

Molecular Weight |

186.70 g/mol |

IUPAC Name |

1-chloro-2,5-dimethyl-4-methylsulfanylbenzene |

InChI |

InChI=1S/C9H11ClS/c1-6-5-9(11-3)7(2)4-8(6)10/h4-5H,1-3H3 |

InChI Key |

STPZBDZGNBQANV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2,5-dimethylphenyl)(methyl)sulfane typically involves the reaction of 4-chloro-2,5-dimethylphenol with methyl sulfide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with additional purification steps to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2,5-dimethylphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound back to its corresponding thiol.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding thiol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chloro-2,5-dimethylphenyl)(methyl)sulfane has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-2,5-dimethylphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

The primary structural analogs involve substitutions at the halogen position (Cl, Br, I) on the aromatic ring.

| Compound | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents |

|---|---|---|---|---|

| (4-Chloro-2,5-dimethylphenyl)(methyl)sulfane | Not explicitly listed | C₉H₁₁ClS | 186.7 | 4-Cl, 2,5-dimethyl |

| (3-Bromo-2,5-dimethylphenyl)(methyl)sulfane | 690221-98-8 | C₉H₁₁BrS | 243.1 | 3-Br, 2,5-dimethyl |

| (4-Iodo-2,5-dimethylphenyl)(methyl)sulfane | 2586126-72-7 | C₉H₁₁IS | 278.15 | 4-I, 2,5-dimethyl |

Key Observations :

- Reactivity : The iodo analog (C₉H₁₁IS) has the highest molar mass (278.15 g/mol) due to iodine’s larger atomic radius. Bromine (243.1 g/mol) and chlorine (186.7 g/mol) follow expected trends .

- Stability : The C-I bond in the iodo analog is weaker than C-Cl or C-Br, making it more reactive in nucleophilic substitution or oxidative conditions .

Functional Group Variations

Sulfane derivatives with modified sulfur-containing groups or additional functional groups exhibit distinct properties:

Example 1: 4-(4-Chloro-2,5-dimethylphenyl)sulfanyl-3-nitrobenzoic acid

- CAS : 652967-64-1

- Structure : Features a sulfanyl (-S-) bridge linking the 4-chloro-2,5-dimethylphenyl group to a nitrobenzoic acid moiety.

- Its safety data sheet (SDS) highlights hazards such as skin irritation, emphasizing the need for careful handling .

Example 2: 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide

Physicochemical Properties

| Property | This compound | (4-Iodo-2,5-dimethylphenyl)(methyl)sulfane | 4-(4-Chloro-2,5-dimethylphenyl)sulfanyl-3-nitrobenzoic acid |

|---|---|---|---|

| Melting Point | Not reported | Not reported | Not reported |

| Molecular Weight | 186.7 g/mol | 278.15 g/mol | 366.8 g/mol (calculated) |

| Solubility | Likely low in water (nonpolar thioether) | Similar to chloro analog | Moderate (due to nitro and carboxylic acid groups) |

| Reactivity | Oxidizable to sulfoxide or sulfone | More prone to halogen displacement | Acid-catalyzed reactions at nitro or carboxylic acid sites |

Notes:

- The absence of melting point data for the parent compound suggests it may exist as a liquid or low-melting solid under standard conditions.

- Sulfanyl groups (-S-) are less polar than sulfonyl (-SO₂-) or sulfonic acid (-SO₃H) groups, impacting solubility .

Biological Activity

The compound (4-Chloro-2,5-dimethylphenyl)(methyl)sulfane (C₉H₁₁ClS) is an organic molecule characterized by a chlorinated aromatic ring and a methyl sulfide functional group. Its unique structural features suggest potential biological activities, making it a subject of interest in various fields, particularly pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, synthesizing findings from multiple studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound consists of:

- A 4-chloro-2,5-dimethylphenyl moiety

- A methyl sulfane group

These components contribute to its reactivity and interaction with biological targets.

Table 1: Structural Features and Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Chloro-3-methylphenol | Chlorinated phenolic compound | Antimicrobial |

| 2-Methyl-6-(trifluoromethyl)phenol | Trifluoromethyl group on phenol | Antifungal |

| 3-Chloro-4-methylbenzenesulfonic acid | Sulfonic acid derivative | Industrial applications |

The presence of halogen atoms, such as chlorine, often enhances the antibacterial properties of organic compounds, which is relevant for this compound .

Antimicrobial Properties

Recent studies indicate that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, the introduction of halogen groups has been correlated with increased efficacy against various bacterial strains. In particular, compounds derived from chlorinated aromatic structures have shown promising results against gram-positive bacteria and mycobacterial strains .

Case Studies

- Antibacterial Efficacy : A series of 4-chlorocinnamanilides were synthesized and evaluated for their antibacterial properties against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). These studies revealed that certain derivatives exhibited submicromolar activity, suggesting that similar modifications in this compound could enhance its antibacterial profile .

- Cytotoxicity Assessments : The cytotoxic effects of various chlorinated compounds were assessed on cancer cell lines. It was found that while some derivatives showed potent antibacterial activity, they also maintained low cytotoxicity levels towards primary mammalian cells. This balance is crucial for developing therapeutic agents with minimal side effects .

Mechanistic Insights

To understand the biological mechanisms underlying the activity of this compound:

- Molecular Docking Studies : These simulations can elucidate the binding affinities of the compound to specific enzymes or receptors involved in bacterial growth or cancer proliferation.

- High-throughput Screening : This approach can identify potential therapeutic candidates by assessing their interactions with a wide range of biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.